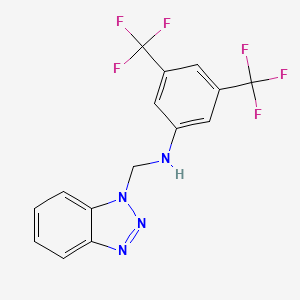

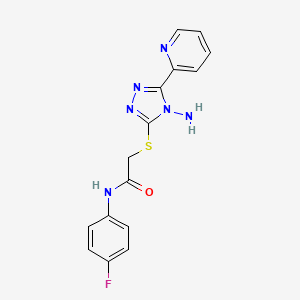

N-(1H-1,2,3-苯并三唑-1-基甲基)-3,5-双(三氟甲基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the use of benzotriazolylmethyl groups and trifluoromethylated anilines. For instance, N,N-Bis[(benzotriazol-1-yl)methyl]benzylamines were used to yield substituted piperidines upon reaction with allyltrimethylsilanes . Additionally, a convenient synthesis of N,N-bis(trifluoromethyl)anilines was described, which involved dediazotation reactions of aryldiazoniumbis(trifluoromethyl)imides in the presence of CuI salts . These methods highlight the reactivity of benzotriazolylmethyl and trifluoromethyl groups in forming new bonds and structures.

Molecular Structure Analysis

The molecular structure of compounds containing benzotriazolylmethyl and trifluoromethyl groups can be quite complex. For example, the crystal structure of a related compound, N,N-bis-(3-carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline, showed that the molecule consists of two structurally analogous moieties adopting a transoidal conformation via a central aniline ring . This suggests that the molecular structure of "N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-bis(trifluoromethyl)aniline" would also be expected to exhibit a certain degree of conformational flexibility due to the presence of these substituents.

Chemical Reactions Analysis

The chemical reactivity of compounds with benzotriazolylmethyl and trifluoromethyl groups can be inferred from the synthesis of various derivatives. For instance, the formation of substituted piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines and the dediazotation reactions leading to N,N-bis(trifluoromethyl)anilines demonstrate the potential for these groups to participate in a variety of chemical reactions, including coupling and substitution processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing benzotriazolylmethyl and trifluoromethyl groups are influenced by these substituents. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the acidity, basicity, and overall reactivity of the molecule . The presence of benzotriazolylmethyl groups can also impact the molecule's ability to form complexes with metals, as seen in the synthesis of various metal complexes with related ligands . These complexes were found to possess potent antioxidative activities, indicating that the physical and chemical properties of these compounds can be tailored for specific applications.

科学研究应用

朱洛烷的合成

Katritzky 等人 (1996) 证明了 N,N-双[(苯并三唑-1-基)甲基]苯胺在朱洛烷(一类有机化合物)合成中的用途,方法是与 1-乙烯基吡咯烷-2-酮和其他化合物反应。这种方法可以获得具有各种取代基的朱洛烷,突出了该化合物的化学多功能性 (Katritzky 等人,1996)。

新型杀虫剂的合成

刘安灿 (2015) 在新型杀虫剂 Bistrifluron 的合成过程中使用了 3,5-双-(三氟甲基)苯胺,该化合物是目标化合物的衍生物。这项研究展示了此类化合物在农业应用中的潜力 (刘安灿,2015)。

哌啶的开发

Katritzky 等人 (1999) 探索了 N,N-双[(苯并三唑-1-基)甲基]苯胺与烯丙三甲基硅烷的反应,生成取代的哌啶。这些发现有助于更广泛地了解有机合成技术 (Katritzky 等人,1999)。

DNA 结合研究

Wu 等人 (2014) 研究了含有双(2-苯并咪唑基)苯胺衍生物的银 (I) 配合物的 DNA 结合特性。这项研究表明此类化合物具有潜在的生物医学应用,特别是在分子生物学和遗传学领域 (Wu 等人,2014)。

取代苯胺的合成

Katritzky 等人 (1993) 展示了一种将 4-(苯并三唑-1-基甲基)-N,N-二烷基苯胺转化为 4-取代苯胺的方法,展示了这些化合物在合成各种苯胺衍生物中的适应性 (Katritzky 等人,1993)。

9-芴酮的合成

王等人 (2019) 使用 3,5-双(三氟甲基)苯胺作为钯催化 9-芴酮合成的瞬态导向基,展示了该化合物在有机合成和催化中的用途 (王等人,2019)。

烯烃甲氧羰基化的催化

Tshabalala 等人 (2015) 报道了在钯配合物中使用与目标化合物相关的苯并咪唑-2-基甲胺配体作为烯烃甲氧羰基化的催化剂,表明了潜在的工业应用 (Tshabalala 等人,2015)。

抗氧化活性

Wu 等人 (2015) 合成了含有双(2-苯并咪唑基)苯胺衍生物的金属配合物,并研究了它们的抗氧化活性。这些发现表明在药物化学和药理学领域具有潜在的应用 (Wu 等人,2015)。

其他应用

其他研究探索了相关化合物在各种应用中的用途,包括合成了六氢嘧啶、四氢喹唑啉,以及研究了与三氟甲磺酰胺的反应。这些不同的应用突出了这些化合物在科学研究中的广泛用途 (Katritzky 等人,2002;Meshcheryakov 等人,2007)。

属性

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-3,5-bis(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6N4/c16-14(17,18)9-5-10(15(19,20)21)7-11(6-9)22-8-25-13-4-2-1-3-12(13)23-24-25/h1-7,22H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQBRYWWHNVNTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-bis(trifluoromethyl)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3002264.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B3002268.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide](/img/structure/B3002271.png)

![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B3002276.png)

![3-[Pyridin-2-yl-(3,4,5-trimethoxy-benzoyl)-amino]-propionic acid methyl ester](/img/structure/B3002277.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3002282.png)

![ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B3002283.png)

![2-{[({1-[2-(4-Isopropylphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene](/img/structure/B3002286.png)